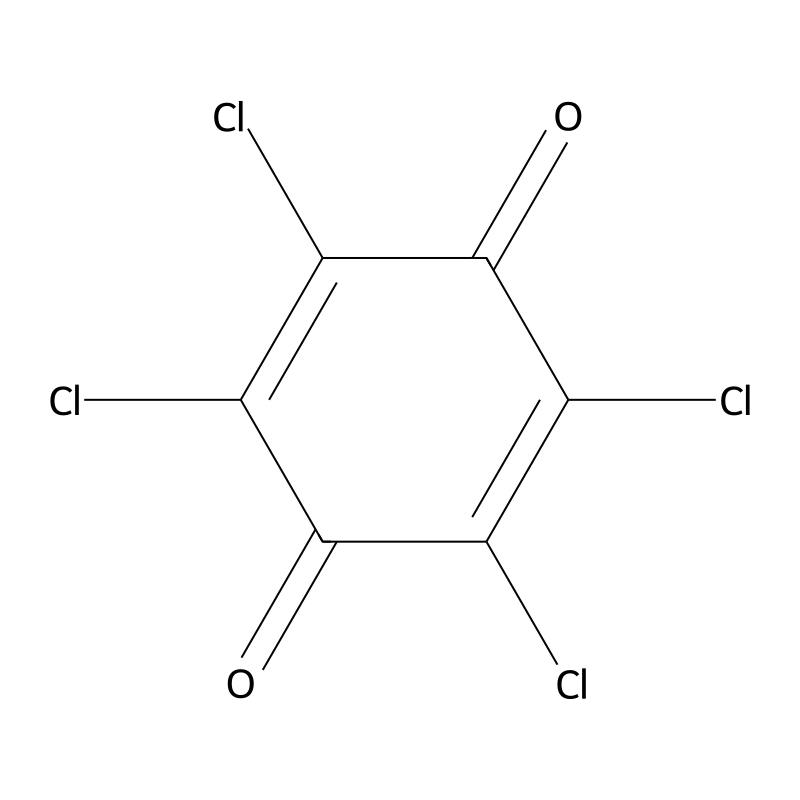

Chloranil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

ALMOST INSOL IN COLD PETROLEUM ETHER, COLD ALCOHOL; SPARINGLY SOL IN CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE; SOLUBLE IN ETHER. INSOLUBLE IN WATER.

g/100 g: in acetone 33, ether 16, dimethylformamide 5.4, solvent naphtha 5.4, benzene 1.3, methanol about 0.1, carbon tetrachloride about 0.1, dibutyl phthalate about 0.1

ALMOST INSOL IN WATER (1:4000)

In water, 250 mg/l at room temperature

Solubility in water: none

Synonyms

Canonical SMILES

chloranil synthesis from phenol and chlorate

Synthesis Methods for Chloranil

The table below summarizes the main synthesis pathways based on the technical data I found.

| Method / Starting Material | Oxidizing/Chlorinating Agent | Key Reaction Conditions | Reported Yield & Notes |

|---|---|---|---|

| Phenol (Classic Route) [1] [2] | Sodium Chlorate (NaClO₃) + HCl | Large excess of conc. HCl; can generate toxic fumes (Cl₂, NOₓ, chloropicrin). [1] | Low yield; produces 2,4,6-trichlorophenol intermediate that is hard to convert to pure this compound. [1] |

| Hydroquinone (Recommended) [1] [3] [4] | Sodium Chlorate (NaClO₃) + HCl | Carried out in a large excess of concentrated hydrochloric acid. [1] | ~35% yield (can be improved with recycling); "cleaner" with less tar formation. [1] |

| Hydroquinone (Alternative) [3] | Hydrogen Peroxide (H₂O₂) + HCl | Can use magnesium chloride (MgCl₂) as a catalyst; simpler installation. [3] | Method claimed in patents; one user reported failure without a catalyst. [1] [3] |

| Paracetamol (p-Aminophenol derivative) [1] | Sodium Nitrate (NaNO₂) + HCl | Requires large volume of acid to keep salts in solution. [1] | ~35-40% yield; generates "monstrous toxic foam" and lethal fumes (Cl₂, NOₓ, chloropicrin). [1] |

| p-Benzoquinone (Two-step) [4] | Chlorine Gas (Cl₂) | Catalyzed by Fe or FeCl₃ in an inert solvent (e.g., CCl₄) at 50-80°C. [4] | Standard industrial method; requires handling of chlorine gas. [2] [4] |

Detailed Experimental Protocol

Based on the search results, here is a generalized procedure for synthesizing this compound from hydroquinone using sodium chlorate and hydrochloric acid, synthesized from the experiences shared by researchers [1].

Safety Warning: This reaction must be performed in a well-ventilated fume hood. It involves concentrated acids, strong oxidizers, and can produce toxic gases (chlorine, nitrogen oxides). Personal protective equipment (PPE) including gloves, goggles, and a lab coat is mandatory.

Reagents

- Hydroquinone

- Concentrated Hydrochloric Acid (HCl, ~36%)

- Sodium Chlorate (NaClO₃)

Procedure

- Reaction: In a suitable reaction vessel placed in a fume hood, add hydroquinone to a large excess of concentrated hydrochloric acid. The high concentration of HCl is crucial for successful chlorination.

- Oxidation/Chlorination: While stirring, gradually add sodium chlorate to the mixture. Control the addition rate to manage gas evolution and potential effervescence. The reaction is exothermic.

- Completion: Continue stirring until the reaction subsides. The crude this compound will precipitate out of the solution as a yellow to orange solid.

- Isolation: Filter the reaction mixture using a Buchner funnel. Wash the solid thoroughly with cold water to remove residual acid.

- Initial Drying: Allow the crude product to dry in air. Note that the initial crude product may have an acrid odor from occluded byproducts.

Purification (Critical Step) The crude product is typically impure and requires purification [1].

- Tar Removal: Stir the crude, dry solid with an equal weight of isopropanol at room temperature. Filter and wash with a small amount of fresh isopropanol. This step removes most of the red, tarry byproducts.

- Recrystallization: For further purification, recrystallize the yellow solid from a minimal volume of hot acetone or isopropanol. This yields a lemon-yellow, crystalline powder.

- Recycling: The materials leached during the purification (in the filtrates) can be recycled into subsequent batches to improve the overall yield.

The following diagram illustrates the core chemical transformation from hydroquinone to this compound, which involves both oxidation and chlorination.

Key Technical Insights for Researchers

- Avoid Direct Phenol Route: The direct chlorination of phenol is not recommended for high-purity this compound. The initial product is 2,4,6-trichlorophenol, which is difficult to oxidize further to this compound, leading to low yields and complex mixtures [1].

- Start with Para-Substituted Precursors: For better results, start with substrates that already have a para-orientation, such as hydroquinone, p-aminophenol, or p-phenylenediamine. Paracetamol (which hydrolyzes to p-aminophenol) can also be used but with fume-related challenges [1].

- Purification is Essential: Crude this compound is always contaminated with lower chlorinated quinones and tarry material. The sequential purification using isopropanol leaching followed by recrystallization is key to obtaining a usable product [1].

- Consider Alternative Oxidants: While sodium chlorate works, patents describe using hydrogen peroxide with hydrochloric acid, sometimes with catalysts like magnesium chloride, for a potentially cleaner reaction [3].

References

- 1. Sciencemadness Discussion Board - this compound - Powered by XMB... [sciencemadness.org]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. US5334735A - Process for preparing this compound [patents.google.com]

- 4. This compound: A Versatile Oxidizing Agent in Organic Synthesis ... [pharm.sinocurechem.com]

Industrial Production Methods and Protocols

Industrial production of chloranil (Tetrachloro-1,4-benzoquinone) primarily follows two technical pathways: the oxidation of hydroquinone derivatives and the direct chlorination of phenol. The table below summarizes the core characteristics of these methods.

| Production Method | Key Features | Key Reaction Components | Reaction Conditions |

|---|---|---|---|

| Oxidation of Hydroquinone [1] [2] | Simpler installation; can be conducted at atmospheric pressure without halometallic catalysts [1]. | Hydroquinone or Quinone; Hydrogen Peroxide; Hydrochloric Acid [1]. | Uses hydrogen peroxide and hydrochloric acid for oxidative chlorination [1]. |

| Chlorination of Phenol [3] | A traditional, well-documented industrial route. | Phenol; Chlorine; Sulfuric Acid; Catalyst (e.g., Aluminum Chloride) [3]. | Carried out in the presence of sulfuric acid and catalysts like aluminum chloride or iron(III) chloride [3]. |

| From p-Aminophenol [4] | Proposed as a cost-effective alternative; generates ammonium chloride as a by-product [4]. | p-Aminophenol; Chlorine Gas; Acetic Acid Solution; Iron catalyst [4]. | Reaction in acetic acid solution with chlorine gas; temperature range 35–90 °C [4]. |

Detailed Experimental Protocols

Protocol 1: Oxidation of Hydroquinone with Hydrogen Peroxide and HCl

This protocol is based on a patent designed to simplify production using readily available reagents and atmospheric pressure [1].

Key Steps and Workflow: The following diagram outlines the sequential reaction and purification stages.

This compound synthesis workflow from hydroquinone/quinone oxidation

Procedure:

- Reaction Setup: Charge a reactor with hydroquinone (or a partially chlorinated quinone), hydrochloric acid (HCl), and water. Hydrogen peroxide (H₂O₂) is added as an oxidizing agent. The process can be performed with or without a catalyst [1].

- Oxidative Chlorination: The reaction proceeds at elevated temperatures. The patent notes that heating the reaction mixture is a key step to facilitate the conversion [1].

- Product Isolation: After the reaction is complete, the mixture is cooled. The crude this compound product precipitates out of the solution and is collected via filtration [1].

- Purification: The solid crude product is washed and dried to obtain pure this compound [1].

Protocol 2: Chlorination of Phenol with Sulfuric Acid

This is a classic method where phenol undergoes direct chlorination in a sulfuric acid medium [3].

Key Steps and Workflow: The process involves a complex series of chlorination and oxidation steps.

This compound synthesis workflow from phenol chlorination

Procedure:

- Reaction Setup: Phenol is combined with sulfuric acid and a catalyst, such as aluminum chloride or iron(III) chloride [3].

- Chlorination: Chlorine gas is introduced into the reaction mixture. The process involves the formation of various intermediate chlorinated phenols (e.g., 2,3,4,5-tetrachlorophenol) before arriving at the final product [3].

- Product Isolation: The crude this compound is separated from the reaction mass, often by dilution and precipitation [3].

- Purification: The solid is filtered, thoroughly washed, and dried to achieve the desired purity [3].

Key Considerations for Researchers

- By-Product Management: The production process from p-aminophenol generates ammonium chloride, which could potentially be valorized. All methods produce hydrogen chloride gas, which requires scrubbing (e.g., with water to produce hydrochloric acid) for environmental and safety reasons [4].

- Process Evolution: Recent patent focuses on simplification, emphasizing the ability to operate at atmospheric pressure without specialized halometallic catalysts, which could be advantageous for reducing capital costs and operational complexity [1].

- Material Compatibility: The highly corrosive nature of the reactants (chlorine, hydrochloric acid, sulfuric acid) necessitates the use of corrosion-resistant materials in reactor design, such as specialized steels or linings [3].

Safety and Handling Information

This compound is classified as an irritant [5]. While it has a low acute mammalian toxicity (oral LD₅₀ > 4000 mg/kg), it has a high potential for bioaccumulation and is highly toxic to fish [5]. It is also a metabolite of pentachlorophenol, and its formation in toxicological studies is linked to oxidative stress responses in the liver [6]. Standard laboratory safety practices, including the use of personal protective equipment (PPE) and engineering controls, are essential when handling this compound.

References

- 1. US5334735A - Process for preparing this compound [patents.google.com]

- 2. This compound synthesis [chemicalbook.com]

- 3. US2414008A - Production of this compound [patents.google.com]

- 4. Preparation method of this compound [eureka.patsnap.com]

- 5. This compound (Ref: ENT 3747) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

chloranil melting point and physical characteristics

Physical Characteristics of Chloranil

The table below summarizes the key physical and chemical properties of this compound:

| Property | Value / Description |

|---|---|

| Chemical Name | 2,3,5,6-Tetrachloro-1,4-benzoquinone [1] [2] |

| CAS Number | 118-75-2 [2] [3] |

| Molecular Formula | C₆Cl₄O₂ [1] [2] |

| Molecular Weight | 245.88 g/mol [2] [3] |

| Appearance | Yellow to greenish crystalline powder [1] [2] |

| Melting Point | 295 - 296 °C (with decomposition) [1] [3] |

| Density | 1.97 g/cm³ [2] [3] |

| Water Solubility | ~250 mg/L at 20°C (practically insoluble) [2] [3] |

| Octanol-Water Partition Coefficient (Log P) | 2.22 (indicates low solubility in both water and octanol) [2] |

Synthesis and Production Methods

This compound is commercially produced through the chlorination and oxidation of aromatic precursors. The following diagram illustrates two common industrial pathways:

Two primary industrial synthesis pathways for this compound [1] [4] [5].

- Chlorination of Phenol: Phenol is chlorinated to an intermediate, which is then hydrolyzed to yield this compound [1].

- Oxidation and Chlorination of Hydroquinone: This is a common method where hydroquinone is first oxidized to p-benzoquinone, followed by chlorination [4]. An alternative one-pot oxidative chlorination method uses a mixture of hydrogen peroxide and hydrochloric acid to convert hydroquinone directly to this compound, which can be advantageous for industrial production [5] [6].

Primary Applications

This compound's unique structure makes it a valuable compound in several fields:

- Organic Synthesis: Serves as a mild oxidizing agent (dehydrogenation reagent) for converting hydroquinones to quinones, dehydrogenating alcohols to carbonyls, and in cyclization reactions to form complex ring systems [1] [7] [4].

- Dyes and Pigments: Acts as a key precursor for dyes like Pigment Violet 23 [1] [8].

- Pharmaceuticals: Used as an intermediate in synthesizing chemotherapeutic agents such as Diaziquone (AZQ) [1] [4].

- Analytical Chemistry: Useful as a detection reagent for secondary amines, producing characteristic brown/red colors [1].

Safety and Handling

This compound requires careful handling as it is a skin, eye, and respiratory irritant [1] [4]. It is classified with the signal word "Warning" and hazard statements H315, H319, and H410, indicating it causes skin and eye irritation and is toxic to aquatic life [1] [3]. Always use appropriate personal protective equipment (PPE) and adequate ventilation when handling this substance [4].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound (Ref: ENT 3747) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 3. This compound | 118-75-2 [chemicalbook.com]

- 4. This compound: A Versatile Oxidizing Agent in Organic Synthesis ... [pharm.sinocurechem.com]

- 5. US5334735A - Process for preparing this compound [patents.google.com]

- 6. This compound synthesis [chemicalbook.com]

- 7. This compound, Tetrachloro-1,4-benzoquinone [organic-chemistry.org]

- 8. This compound [avsarchloratech.com]

chloranil oxidation of cyclohexadienes to benzene

Chemical Profile of Chloranil

This compound (2,3,5,6-tetrachloro-1,4-benzoquinone) is a mild oxidizing agent, or dehydrogenation reagent, valued for its selectivity in organic transformations [1] [2]. Its structure features a quinone core with four chlorine atoms, making it a strong electron acceptor [3].

Key Identifiers and Properties

| Property | Description |

|---|---|

| IUPAC Name | 2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione [2] |

| Molecular Formula | C₆Cl₄O₂ [2] [3] |

| Molecular Weight | 245.86-245.88 g/mol [2] [3] |

| Appearance | Yellow solid [2] |

| Melting Point | 295–296 °C [2] |

| Primary Role | Mild oxidizing agent (hydrogen acceptor) [1] [2] |

Proposed Workflow for Dehydrogenation

The core function of this compound in this context is to accept hydrogen atoms in a dehydrogenation or aromatization reaction, converting a diene into an aromatic benzene ring [2]. The following diagram illustrates the general experimental workflow for this process.

Critical Experimental Parameters

For a successful reaction, you must optimize several key parameters. The table below summarizes these variables, though specific values from the literature for this particular transformation are not available in the current search results.

| Parameter | Considerations & Common Options | Notes / Potential Values |

|---|---|---|

| Solvent | High-boiling, inert solvents are typical. | Toluene, Xylene, DMF, or 1,4-Dioxane. |

| Temperature | Depends on solvent boiling point and reaction rate. | 80 °C - 150 °C. |

| Reaction Time | Monitored by analytical methods (e.g., TLC). | Several hours to over 24 hours. |

| This compound Equivalents | Typically 1.0 to 2.0 equivalents relative to substrate. | - |

| Work-up & Purification | Standard organic techniques. | Filtration, solvent evaporation, column chromatography, or crystallization. |

Safety and Handling Notes

This compound is a hazardous chemical and requires careful handling [3].

- Personal Protective Equipment (PPE): Always wear appropriate gloves, chemical-resistant goggles, and a lab coat.

- Ventilation: Use the reagent inside a certified fume hood to prevent inhalation of dust or fumes.

- Hazard Statements: this compound may cause skin and eye irritation (H315, H319) and is very toxic to aquatic life (H410) [2].

Application Notes for Researchers

- Reaction Advantage: this compound is often favored for its mild and selective oxidizing power, which can prevent over-oxidation or decomposition of sensitive functional groups in complex molecules [3].

- Analytical Monitoring: Thin-layer chromatography (TLC) is a standard method for monitoring the consumption of the starting diene and the formation of the aromatic product.

- Scale-Up: The reaction can typically be scaled up, but ensure that the exothermic nature of the process is controlled, especially during the initial mixing of reagents.

References

Confirmed Protocol: Synthesis of Azahelicenes

The following detailed methodology is adapted from a reported synthesis of helically chiral molecules, where chloranil is used as a dehydrogenating agent to achieve aromatization [1].

Reaction Scheme: The process involves a double Fischer indolization between a hydrazine and a ketone, followed by a this compound-mediated dehydrogenation step to yield the final diaza[8]helicene product [1].

Reaction Equation:

Hydrazine 1i + Ketone 2i → (Intermediate) --(this compound)--> Diaza[8]helicene 4Materials and Setup:

- Substrate: The intermediate product from the Fischer indolization of hydrazine (

1i) and ketone (2i). - Reagents: this compound (Tetrachloro-1,4-benzoquinone).

- Solvent: The specific solvent is not mentioned in the available excerpt, but high-booint aromatic solvents like toluene or xylene are common for such reactions.

- Reaction Vessel: A standard round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) is recommended.

- Substrate: The intermediate product from the Fischer indolization of hydrazine (

Procedure:

- The intermediate indolization product is dissolved in an appropriate dry solvent.

- This compound is added to the solution. The exact molar equivalence should be determined from the original literature, but a slight excess (e.g., 1.1-2.0 equivalents) is typically used.

- The reaction mixture is heated to reflux with stirring. The specific temperature and time are not provided in the available excerpt but monitoring by TLC until the starting material is consumed is standard practice.

- After completion, the mixture is cooled to room temperature.

- The workup likely involves filtering off the hydroquinone byproduct and concentrating the filtrate.

- The crude product is purified, yielding the target diaza[8]helicene (

4).

Reported Outcome: This method yielded the desired diaza[8]helicene (

4) with moderate yield and high enantioselectivity [1].

Experimental Data Summary

The table below summarizes the key data from the confirmed protocol.

| Parameter | Details |

|---|---|

| Application | Final aromatization step in the synthesis of diaza[8]helicenes [1] |

| Role of this compound | Dehydrogenating (oxidizing) agent |

| Reported Yield | Moderate |

| Reported Enantioselectivity | High |

| Key Feature | Used in the synthesis of complex helically chiral structures |

Mechanistic Insight and Workflow

Aromatization with this compound is a dehydrogenation reaction where this compound acts as an oxidizing agent, accepting hydrogen atoms from a saturated or partially saturated intermediate (like a dihydro precursor). This results in the formation of a fully aromatic system and the reduction of this compound to chlorohydroquinone.

The following diagram illustrates the general experimental workflow for a this compound aromatization reaction.

Key Considerations for Protocol Design

When planning to use this compound for aromatization, keep the following points in mind:

- Solvent Selection: The choice of solvent is critical. High-boiling solvents like toluene, xylene, or dichlorobenzene are often used to achieve the temperatures required for dehydrogenation.

- Stoichiometry: Using a sufficient amount of this compound is necessary to drive the reaction to completion. This often requires more than one equivalent per equivalent of substrate, as the reaction consumes two hydrogen atoms.

- Byproduct Removal: this compound is reduced to chlorohydroquinone, which is often poorly soluble. Its precipitation can drive the reaction forward and facilitates purification by filtration.

- Alternative Reagents: this compound is one of several quinone-based dehydrogenating agents. Others include 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is a stronger oxidant. The search results show that DDQ is also very commonly used for similar aromatization steps in helicene synthesis [1]. The choice between them depends on the substrate's sensitivity and the oxidation potential required.

References

Comprehensive Application Notes and Protocols: Chloranil Test for Monitoring Coupling of Secondary Amines in Solid-Phase Peptide Synthesis

Introduction

In solid-phase peptide synthesis (SPPS), the real-time monitoring of coupling efficiency is critical for obtaining high-quality products with minimal impurities. While the Kaiser test (ninhydrin) is the standard method for detecting primary amines, it is notoriously unreliable for secondary amines such as those introduced by N-terminal proline, pipecolic acid, or other N-alkylated amino acids. The chloranil test provides a robust, colorimetric method specifically designed to detect the presence of unprotected secondary amines after a coupling reaction, thereby filling a crucial gap in the synthetic chemist's analytical toolkit.

This protocol outlines the detailed procedure, interpretation, and troubleshooting for the this compound test, enabling researchers to accurately monitor coupling completeness in syntheses involving secondary amines, ultimately improving yields and reducing deletion sequences.

Principle of the this compound Test

The this compound test is based on a specific chemical reaction between p-chloranil (tetrachloro-1,4-benzoquinone) and secondary amines in the presence of an aldehyde to form a highly colored charge-transfer complex.

- Chemical Mechanism: The test involves a two-step reaction. First, the secondary amine reacts with acetaldehyde to form an enamine. Subsequently, this enamine reacts with the electron-deficient p-chloranil, resulting in the formation of a blue to blue-green colored complex on the solid-phase resin beads [1].

- Specificity: A key advantage of the this compound test is its specificity for secondary amines under the defined test conditions. It is important to note that primary amines can also produce a color (typically reddish), but this is distinct from the positive blue result indicating a secondary amine [1]. This distinct colorimetric output allows for unambiguous interpretation.

The following diagram illustrates the workflow and decision-making process for amine detection in SPPS:

Figure 1: Decision workflow for coupling tests in SPPS. The this compound Test is specifically employed when the N-terminal amino acid is a secondary amine like proline, or when the Kaiser test yields a negative or unclear result for such residues.

Materials and Reagent Preparation

Reagents Required

- p-Chloranil (Tetrachloro-1,4-benzoquinone)

- Acetaldehyde

- Anhydrous N,N-Dimethylformamide (DMF)

- Peptide-resin sample (typically 1-5 mg)

Preparation of Test Solutions

Prepare the following solutions fresh periodically and store according to the guidelines in Table 1.

Table 1: this compound Test Solution Formulation

| Solution | Composition | Preparation Instructions | Storage |

|---|---|---|---|

| Reagent A | 2% (v/v) Acetaldehyde in DMF | Mix 1 mL of acetaldehyde with 49 mL of anhydrous DMF [1]. | Store in a sealed container at room temperature; prepare fresh weekly. |

| Reagent B | 2% (w/v) p-Chloranil in DMF | Dissolve 1 g of p-chloranil in 49 mL of anhydrous DMF [1]. | Store in a sealed, dark container at room temperature; stable for several weeks. |

Step-by-Step Protocol

Sample Preparation:

- Remove a small sample of the peptide-resin (approximately 1 to 5 mg or 10-15 beads) after the coupling step and place it in a small test tube [1].

- Thoroughly wash the resin beads with fresh DMF to remove any residual coupling reagents, amines, or other chemicals that could interfere with the test. Use a pipette to remove the rinse liquid carefully without discarding the beads [1].

Reagent Addition:

Incubation:

- Let the mixture stand at room temperature for 5 minutes [1]. Do not apply heat.

Result Interpretation:

- After the incubation period, directly observe the color of the resin beads.

- Positive Test: The development of a blue to blue-green color on the beads indicates the presence of an unprotected secondary amine, meaning the coupling reaction is incomplete [1].

- Negative Test: The beads remain colorless, light yellow, or brownish, indicating the absence of detectable secondary amines and the coupling is complete [1].

Data Interpretation and Troubleshooting

Interpretation of Results

Table 2: Visual Interpretation Guide for the this compound Test

| Bead Color After 5 Minutes | Solution Color | Interpretation | Recommended Action |

|---|---|---|---|

| Blue or Blue-Green | Any color | Positive Test. Unreacted secondary amine is present. Coupling is incomplete. | Perform a second coupling. Consider changing coupling reagents or solvents [1]. |

| Colorless, Light Yellow, or Brownish | Any color | Negative Test. No detectable secondary amine. Coupling is complete. | Proceed to the next synthesis step (deprotection or coupling). |

| Reddish Coloration | - | Possible detection of a primary amine. | Interpret with caution. Use a Kaiser test to confirm the presence of a primary amine [1]. |

Troubleshooting Common Issues

- Weak or Atypical Color Development: Ensure reagents are fresh and have been prepared correctly. Anhydrous conditions are critical; moisture can degrade reagents and lead to false negatives.

- Consistently Positive Tests Despite Recoupling: This suggests significant synthetic challenges, often due to peptide aggregation or steric hindrance. Consider strategies such as:

- Interference from Resin or Linkers: Some specialized resins or linkers may contain functional groups that react with the test reagents. Always run a blank test with the bare resin if results are ambiguous.

Comparison with Other Coupling Tests

The this compound test is one of several qualitative tests used to monitor SPPS. Its unique role is highlighted when compared to other common methods in Table 3.

Table 3: Comparison of Qualitative Coupling Tests in SPPS

| Test Name | Target Amine | Key Reagent(s) | Positive Result Color | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| This compound Test | Secondary | p-Chloranil, Acetaldehyde | Blue/Green Beads | Highly specific for secondary amines; simple procedure [1]. | Does not detect primary amines. |

| Kaiser Test | Primary | Ninhydrin, Phenol, KCN | Deep Blue | Very sensitive for primary amines; industry standard [1]. | Unreliable for proline/secondary amines; heating required; KCN is toxic [1]. |

| Isatin Test | Proline | Isatin | Blue | Specific for N-terminal proline [1]. | Limited to proline; requires heating [1]. |

| Bromophenol Blue Test | Primary & Secondary | Bromophenol Blue | Blue/Green Beads | Detects both primary and secondary amines; no heating [1]. | Acid-base indicator, can be interfered with by acidic/basic reagents [1]. |

Applications in Modern Peptide Synthesis

The this compound test is indispensable in the synthesis of complex peptides, particularly those involving N-alkyl amino acids or proline-rich sequences. Its utility is demonstrated in advanced research applications:

- Synthesis of Bis-Peptides: The test is routinely used after coupling steps involving Boc/tBu-protected functionalized bis-amino acids to confirm reaction completeness before proceeding to deprotection or cyclization steps [2].

- Synthesis of Polyamine-based Peptide Amphiphiles (PPAs): In the construction of these complex molecules, which contain both primary and secondary amines, the this compound test is employed after Boc protection steps to confirm the complete protection of secondary amines. A positive test (blue/green) indicates failure, while a colorless or light yellow result confirms successful protection, a critical quality control point [3].

Conclusion

The this compound test remains a vital, simple, and effective tool for ensuring the fidelity of solid-phase peptide synthesis whenever secondary amines are involved. Its ability to provide a rapid, visual assessment of coupling efficiency directly on the solid support makes it an indispensable part of the peptide chemist's standard operating procedures. By integrating this test into synthetic workflows, researchers can proactively address coupling failures, minimize impurities, and significantly increase the success rate of producing challenging peptide targets.

References

chloranil test for proline detection procedure

Chloranil Test Protocol

Here is a detailed procedure for performing the this compound test, compiled from established resources [1] [2].

Reagent Preparation

First, you need to prepare the following solutions. Caution: this compound is toxic and hazardous; always refer to its Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE) [2].

| Solution Name | Composition |

|---|---|

| Reagent A | 2% (v/v) acetaldehyde in DMF (e.g., 1 mL acetaldehyde in 49 mL DMF) [1] |

| Reagent B | 2% (w/v) this compound in DMF (e.g., 1 g this compound in 49 mL DMF) [1] |

Stored in the refrigerator, these solutions are stable for approximately three weeks. As the this compound solution degrades, it will darken and its sensitivity will decrease [3].

Step-by-Step Testing Procedure

- Sample Preparation: Place 1 to 5 mg of peptide-resin (a few beads) into a small test tube [1] [2].

- Add Reagents: To the beads, add:

- Incubate: Let the mixture stand at room temperature for 5 to 10 minutes [1] [3].

- Observe: Examine the color of the resin beads [1].

The entire workflow is summarized below.

Results Interpretation and Troubleshooting

| Observation | Interpretation | Recommended Action |

|---|---|---|

| Beads turn blue | Free secondary amine (e.g., proline) is present. Coupling is incomplete. | Perform a second coupling reaction [1] [3]. |

| Beads remain colorless (no change) | No free secondary amine is detected. Coupling is complete. | Proceed with the next synthesis step [1]. |

Important Notes:

- The test is qualitative, not quantitative, and is best for clear positive or negative results [2].

- The this compound test will also give a positive result (typically dark red) for primary amines, but the Kaiser test is more specific for them [1] [3].

- Ensure the resin beads are thoroughly washed before testing to remove any acidic or basic reagents that might interfere with the result [1].

Application in Peptide Synthesis Workflow

The this compound test is a critical quality control step during SPPS. The following diagram illustrates its role in a typical synthesis cycle when proline or another secondary amine is being coupled.

Handling Incomplete Coupling

If the this compound test indicates incomplete coupling after the first attempt, consider these steps:

- Recoupling: Perform a second coupling reaction with the same or a more active coupling reagent (e.g., switch from HBTU to HATU) [1] [3].

- Solvent Change: Switching solvents (e.g., to NMP or DMSO) can help resolve issues like peptide aggregation [1].

- Capping: If unreacted amine persists after recoupling, acetylate it using a capping procedure with acetic anhydride and pyridine to prevent further elongation of deletion sequences [1] [3].

Comparison with Other Qualitative Tests for Amines

The this compound test fills a specific niche. The table below compares it with other common qualitative tests used in SPPS.

| Test Name | Target Amine(s) | Key Reagent(s) | Positive Result Color | Key Advantage |

|---|---|---|---|---|

| This compound Test [1] [2] | Secondary (and Primary) | This compound, Acetaldehyde | Blue (Secondary amines) | Detects proline; safer than Kaiser (no KCN). |

| Kaiser Test [1] | Primary | Ninhydrin, Phenol, KCN | Intense Blue (Primary amines) | Very sensitive for primary amines. |

| Isatin Test [1] | Proline (Secondary) | Isatin | Blue | Specific for unprotected N-terminal proline. |

| Bromophenol Blue Test [1] | Primary & Secondary | Bromophenol Blue | Blue to Blue-Green | Simple, based on acid-base indicator. |

The this compound test is an essential, reliable, and relatively safe tool for monitoring coupling completeness in solid-phase peptide synthesis, especially when working with proline and other secondary amines.

References

Comprehensive Application Notes and Protocols: Chloranil as an Oxidizing Agent in Organic Synthesis

Chemical Profile and Introduction

Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a versatile oxidizing agent with significant utility in organic synthesis, particularly in pharmaceutical intermediate preparation and dye manufacturing. Its distinctive electron-deficient quinone structure with four chlorine atoms creates a potent yet selective oxidizing capability that has proven valuable across diverse chemical transformations. As research and drug development increasingly require efficient and selective synthetic methodologies, this compound remains a relevant tool in the synthetic chemist's arsenal for dehydrogenation reactions, aromatization processes, and oxidative coupling despite the development of newer oxidizing agents.

The compound presents as a yellow crystalline solid with molecular formula C₆Cl₄O₂ and molecular weight of 245.88 g/mol. It features limited water solubility but dissolves readily in various organic solvents including ether, benzene, and chloroform. Its melting point ranges between 295-296°C, and it sublimes at elevated temperatures. The planar molecular structure with electron-withdrawing chlorine atoms creates significant electrophilicity, enabling its characteristic redox behavior where it converts to tetrachlorohydroquinone upon reduction [1] [2] [3].

Synthetic Applications and Mechanisms

Dehydrogenation and Aromatization

Alcohol to Carbonyl Oxidation: this compound efficiently converts primary and secondary alcohols to their corresponding aldehydes and ketones under mild conditions. This transformation is particularly valuable for alcohol substrates containing acid-sensitive functional groups that might decompose under stronger oxidizing conditions. The mechanism involves a hydride transfer from the alcohol to this compound, generating the carbonyl compound and reduced this compound (tetrachlorohydroquinone) [1] [4].

Hydroaromatic to Aromatic Conversion: this compound effectively dehydrogenates dihydroaromatic compounds to their fully aromatic counterparts through an oxidation process that typically proceeds in high yield. This application is especially useful in the synthesis of complex aromatic systems found in natural products and pharmaceuticals, where other methods might lead to over-oxidation or rearrangement [1] [2].

Dihydropyridine to Pyridine Aromatization: In medicinal chemistry, this compound efficiently converts 1,4-dihydropyridine derivatives to their pyridine forms, which are common structural motifs in pharmaceutical agents. This transformation is crucial in the synthesis of calcium channel blockers and other therapeutic compounds, with reactions typically proceeding at room temperature with excellent yields [5].

Oxidative Cyclization and Coupling

Heterocycle Formation: this compound serves as a key reagent in constructing nitrogen-containing heterocycles through intramolecular oxidative coupling reactions. These complex ring systems represent core structures in numerous bioactive molecules and natural products. The electrophilic nature of this compound enables it to promote cyclization reactions that would be challenging with other oxidizing agents [1] [4].

Azo Coupling Reactions: In dye chemistry, this compound facilitates the formation of azo dyes by acting as a coupling agent that enhances the electrophilicity of diazonium ions. Its electron-withdrawing properties help stabilize intermediate species, thereby improving reaction efficiency and selectivity. This application is industrially significant for producing textile dyes and pigments with bright, vivid colors and excellent fastness properties [1] [6].

Analytical and Specialty Applications

Secondary Amine Detection: this compound provides a simple colorimetric test for free secondary amines, producing distinctive brown, red, or orange derivatives depending on the specific amine structure. This application is particularly useful for monitoring deprotection steps in synthetic sequences and for analyzing proline derivatives in peptide chemistry [2] [7].

Pharmaceutical Intermediate Synthesis: this compound serves as a key reagent in synthesizing various active pharmaceutical ingredients (APIs) including antimalarial drugs (chloroquine, hydroxychloroquine), certain antibiotics, and anticancer agents. Its oxidative properties are harnessed in constructing quinonoid structures that are pharmacologically significant [1] [6].

Polymer and Electronics Applications: this compound functions as a cross-linking agent in phenolic resins and polyurethanes, enhancing their mechanical properties and thermal stability. In electronics, its high electron affinity makes it useful in doping processes and the production of conductive polymers for semiconductor applications [8] [1].

Experimental Protocols

General Oxidation Procedure with this compound

Reaction Setup:

- In a round-bottom flask equipped with a magnetic stir bar, combine the substrate (1.0 mmol) and this compound (1.1-1.5 mmol) under an inert atmosphere

- Add anhydrous solvent (10-15 mL per mmol of substrate) such as toluene, benzene, or dioxane

- Fit the flask with a reflux condenser and gas inlet if needed

Reaction Execution:

- Heat the mixture to reflux with vigorous stirring while monitoring by TLC or LCMS

- Typical reaction times range from 2-8 hours depending on the substrate

- Cool the reaction mixture to room temperature upon completion

Workup Procedure:

- Filter the mixture to remove reduced this compound (tetrachlorohydroquinone) which appears as a colorless to pale yellow solid

- Wash the filter cake thoroughly with additional solvent (2 × 5-10 mL)

- Combine the filtrate and washings, then concentrate under reduced pressure

- Purify the crude product using standard techniques (column chromatography, recrystallization)

Notes: For acid-sensitive substrates, molecular sieves (3Å or 4Å) can be added to sequester generated hydrogen chloride. The progress can be monitored visually in some cases by the disappearance of the yellow this compound color [1] [4] [5].

Aromatization of 1,4-Dihydropyridines

Specific Protocol:

- Dissolve the 1,4-dihydropyridine derivative (0.07 g, 0.27 mmol) in anhydrous toluene (10 mL)

- Add this compound (0.07 g, 0.28 mmol) in one portion at room temperature

- Stir the reaction mixture for 2 hours at room temperature under nitrogen atmosphere

Workup:

- Wash the reaction mixture with 12% NaOH solution (5 × 10 mL) until the organic layer becomes colorless

- Wash the toluene layer with brine (10 mL), then dry over anhydrous potassium carbonate

- Filter and concentrate under reduced pressure to obtain the pyridine derivative

Yield Expectation: This procedure typically provides high yields (approximately 90%) of the aromatized pyridine product with excellent purity [5].

Detection Method for Secondary Amines

Analytical Procedure:

- Prepare a dilute solution of the test compound (potential secondary amine) in a suitable solvent (acetonitrile, ether, or dichloromethane)

- Add a few milligrams of solid this compound to the solution or prepare a saturated solution of this compound in the same solvent and add a few drops

- Mix thoroughly and observe color development

Interpretation:

- Positive test: Development of brown, red, or orange color indicates the presence of a secondary amine

- Negative test: No color change or persistence of yellow this compound color suggests absence of secondary amine

Applications: This simple test is particularly useful for monitoring deprotection of secondary amines in synthetic sequences and for identifying proline-containing peptides [2] [7].

Performance Data and Comparative Analysis

Table 1: Reaction Outcomes with this compound in Various Transformation Types

| Transformation Type | Typical this compound Equivalents | Reaction Temperature | Reaction Time | Reported Yield Range | Key Advantages |

|---|---|---|---|---|---|

| Alcohol to Carbonyl Oxidation | 1.1-1.5 | Reflux | 2-6 hours | 75-92% | Mild conditions, acid-sensitive group tolerance |

| Dihydropyridine to Pyridine | 1.0-1.1 | Room Temperature | 1-3 hours | 85-95% | High yielding, simple workup |

| Hydroquinone to Quinone | 1.0-1.2 | 0°C to Room Temperature | 0.5-2 hours | 90-98% | Fast, quantitative conversion |

| Oxidative Cyclization | 1.3-2.0 | Reflux | 4-12 hours | 65-85% | Complex heterocycle formation |

| Azo Coupling | 0.1-0.3 (catalytic) | 0-25°C | 1-4 hours | 70-90% | Enhanced dye fastness properties |

Table 2: Industrial Outcome Metrics for this compound Applications (2025 Projections)

| Application Sector | Adoption Rate Trend | Key Outcome Metrics | Primary Drivers | Industry Examples |

|---|---|---|---|---|

| Pharmaceutical Synthesis | Increasing | 15% reduction in production time; 10% increase in yield | Cleaner processes, higher purity APIs | Antihypertensive drugs, antimalarials |

| Dye and Pigment Manufacturing | Stable with niche growth | 20% reduction in dyeing process waste | Eco-friendly dye demand | Azo dyes, Violet 23, Direct Blue 201 |

| Agrochemical Development | Moderate in specific regions | 12% increase in pest control efficiency | Sustainable agriculture emphasis | Herbicides, pesticides |

| Electronic Components | Emerging growth area | 25% improvement in conductivity; 15% cost reduction | Demand for reliable, eco-friendly materials | Semiconductors, conductive inks |

| Research & Analytical | Consistently high | Increased accuracy and reproducibility | Standardized methodologies | Redox titrations, amine detection |

Safety, Handling, and Regulatory Considerations

Safety Profile and Hazard Classification

This compound requires careful handling due to its irritant properties and potential environmental effects. The compound carries GHS warning symbols with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H410 (toxic to aquatic life with long-lasting effects). Appropriate personal protective equipment including gloves, safety goggles, and protective clothing should always be worn when handling this compound. Adequate ventilation is essential to prevent inhalation of dust or fumes, and operations should be conducted in a properly functioning fume hood whenever possible [2] [9] [3].

In case of skin contact, immediately remove contaminated clothing and wash affected area thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present. If inhaled, move affected person to fresh air and rest in a position comfortable for breathing. In all cases of significant exposure or if symptoms develop, seek medical attention and show the safety data sheet or product container to medical personnel [9].

Storage and Stability Recommendations

Storage Conditions: Store this compound in a cool, dry place below +30°C, protected from direct sunlight and moisture. Keep the container tightly sealed when not in use to prevent sublimation and contamination [9] [3].

Shelf Life: Under proper storage conditions, this compound typically maintains stability for approximately 12 months. Older material should be checked for performance or purified by recrystallization or sublimation before use in critical applications [6].

Incompatibilities: this compound is incompatible with strong bases, strong oxidizing agents, and reducing agents. It may react vigorously with these materials, leading to decomposition or uncontrolled reactions. The compound is also sensitive to prolonged exposure to light and elevated temperatures [9].

Disposal and Environmental Considerations

Proper disposal of this compound and contaminated materials should follow local regulations for hazardous chemicals. The compound should never be disposed of in regular waste streams or sewer systems due to its environmental persistence and potential aquatic toxicity. Small quantities can be destroyed by treatment with a reducing agent such as sodium dithionite in alkaline solution, which converts this compound to the less hazardous tetrachlorohydroquinone. For larger quantities, consultation with specialized waste management providers is recommended [3].

Visual Workflows and Process Schematics

This compound-Mediated Oxidation Workflow

Diagram 1: General workflow for this compound-mediated oxidation reactions, showing key steps from reaction setup through product purification.

Chemical Transformation Pathways

Diagram 2: Key chemical transformation pathways mediated by this compound, highlighting its diverse applications in oxidation, aromatization, and analytical detection.

Summary and Outlook

This compound remains a valuable reagent in organic synthesis, particularly for applications requiring mild and selective oxidation conditions. Its versatility across multiple reaction types, including dehydrogenation, aromatization, oxidative cyclization, and analytical detection, ensures its continued relevance in research and industrial settings. The compound's predictable reactivity and well-established protocols make it particularly useful for pharmaceutical synthesis where reproducibility and control are paramount.

Current trends indicate growing adoption of this compound in electronic materials and specialty polymer applications, leveraging its electron-accepting properties and ability to modify conductive properties. As chemical manufacturing increasingly emphasizes green chemistry principles, this compound's role may evolve toward more specialized applications where its specific reactivity profile offers advantages over alternative oxidants. Future developments may include immobilized this compound derivatives for simplified workup and recycling, as well as formulations designed to minimize environmental impact while maintaining performance efficiency [8] [3].

References

- 1. This compound: A Versatile Oxidizing Agent in Organic Synthesis ... [pharm.sinocurechem.com]

- 2. This compound [en.wikipedia.org]

- 3. Tetrachloro-p-benzoquinone: A Notable Compound in ... [chemicalbook.com]

- 4. The Power of Oxidation: this compound's Role in Organic ... [nbinno.com]

- 5. This compound - an overview [sciencedirect.com]

- 6. This compound [connectchemicals.com]

- 7. Application of this compound [chemicalbook.com]

- 8. This compound in the Real World: 5 Uses You'll Actually See ... [linkedin.com]

- 9. This compound | 118-75-2 [chemicalbook.com]

Comprehensive Application Notes and Protocols: Chloranil as Precursor to Pigment Violet 23

Introduction and Significance

Pigment Violet 23 (C.I. 51319), also known as Carbazole Violet, is a high-performance organic pigment belonging to the dioxazine family and is derived from carbazoles. This complex heterocyclic compound serves as a critical coloring agent across numerous industries due to its exceptional properties, including high tinting strength, excellent light fastness (rated 7), and remarkable heat resistance (up to 200°C or even 280°C in certain applications). The pigment exhibits outstanding stability across various media, maintaining its color properties in solvents, oils, acids, and alkalis (all rated 5), making it particularly valuable for demanding applications in plastics, automotive coatings, printing inks, and synthetic fibers. [1] [2]

The significance of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) as a precursor in the synthesis of Pigment Violet 23 cannot be overstated. This compound serves as a key oxidizing agent and molecular scaffold in the formation of the complex dioxazine ring system that characterizes this pigment. With its planar molecular structure and electron-deficient character, this compound participates in condensation reactions that enable the construction of the angular, centrosymmetric Pigment Violet 23 molecule, which was historically misassigned as having a linear structure. This molecular architecture is responsible for the pigment's exceptional color strength and stability properties that have established it as a benchmark in the violet pigment category. [3] [2]

Chemical Synthesis and Reaction Mechanism

Fundamental Reaction Pathway

The synthesis of Pigment Violet 23 proceeds through a condensation-oxidation mechanism between 3-amino-N-ethylcarbazole and this compound, followed by an intramolecular ring closure to form the characteristic dioxazine structure. The reaction begins with the nucleophilic attack of the amino group of 3-amino-N-ethylcarbazole on the electron-deficient carbon of the this compound quinone ring, displacing chloride ions and forming an intermediate diamine-substituted quinone. This intermediate subsequently undergoes oxidative cyclization under reaction conditions to form the final dioxazine ring system, with this compound serving both as an electrophilic coupling partner and an oxidizing agent in the process. The angular, centrosymmetric structure of the resulting molecule contributes significantly to the pigment's exceptional stability and color properties. [1] [2] [4]

Table 1: Key Chemical Entities in Pigment Violet 23 Synthesis [3] [1] [2]

| Compound | CAS Number | Molecular Formula | Molecular Weight | Role in Synthesis |

|---|---|---|---|---|

| This compound | 118-75-2 | C₆Cl₄O₂ | 245.86 g/mol | Oxidizing agent and precursor |

| 3-Amino-N-ethylcarbazole | - | C₁₄H₁₄N₂ | 210.28 g/mol | Nucleophilic coupling partner |

| Pigment Violet 23 | 6358-30-1 | C₃₄H₂₂Cl₂N₄O₂ | 589.47 g/mol | Final product |

Synthesis Pathway Visualization

The following diagram illustrates the synthetic pathway from starting materials to final product, including key intermediates and reaction conditions:

Experimental Protocols

Standard Synthesis Procedure

The following protocol outlines the conventional synthesis of Pigment Violet 23 based on established industrial practices with a typical batch size of 1 mole scale: [4]

- Reaction Setup: Charge 500 mL of o-dichlorobenzene as reaction solvent into a 1 L three-necked round-bottom flask equipped with mechanical stirrer, thermometer, condenser, and nitrogen inlet. Maintain nitrogen atmosphere throughout the reaction to prevent oxidation byproducts.

- Reagent Addition: Add 3-amino-N-ethylcarbazole (210.28 g, 1.0 mole) followed by this compound (245.86 g, 1.0 mole) to the solvent with efficient stirring. The molar ratio of 3-amino-N-ethylcarbazole to this compound should be maintained at approximately 1:1 for optimal yield.

- Condensation Reaction: Heat the reaction mixture to 120-140°C and maintain with constant stirring for 6-8 hours. Monitor reaction progress by thin-layer chromatography (TLC) until complete consumption of starting materials is observed.

- Intermediate Formation: During this stage, the reaction mixture transitions through color changes from initial yellow-orange to deep purple as the diamine-substituted quinone intermediate forms.

- Cyclization: The oxidative cyclization occurs in situ at the elevated reaction temperature, facilitated by the oxidizing capability of excess this compound present in the reaction medium.

- Crude Product Isolation: After reaction completion, cool the mixture to 50°C and add 500 mL of methanol to precipitate the crude pigment. Filter through a Büchner funnel and wash sequentially with methanol (200 mL) and warm water (300 mL) to remove residual solvent and inorganic salts.

- Drying: Dry the crude product at 80°C under vacuum for 12 hours to yield approximately 480-520 g of crude Pigment Violet 23 (80-87% theoretical yield). [4]

Purification and Conditioning

The crude pigment obtained from the synthesis requires careful purification and conditioning to develop optimal coloristic properties and application performance: [5] [6]

- Solvent Washing: Transfer the crude pigment to a Soxhlet extractor and wash with appropriate organic solvents (methanol, ethanol, or dichlorobenzene) until the filtrate runs clear, removing synthetic byproducts and unreacted starting materials.

- Acid Treatment: For higher purity grades, stir the crude pigment in 2N hydrochloric acid (10 mL per gram of pigment) at 60°C for 2 hours, then filter and wash neutral with deionized water.

- Oven Drying: Dry the purified pigment at 80°C under vacuum for 12 hours until constant weight is achieved.

- Particle Size Optimization: For specific application requirements, the pigment may undergo conditioning treatments using various methods:

- Salt Grinding: Grind the pigment with inorganic salts (sodium chloride) at a weight ratio of 1:3 for 4-6 hours, followed by acidification and washing to remove the salt matrix.

- Solvent Conditioning: Treat the pigment with solvent mixtures (such as diethylene glycol/water systems) at elevated temperatures (120-160°C) for 4-16 hours to control crystal growth and particle size distribution.

- Acid Swelling: For applications requiring transparent color effects, apply controlled acid swelling with sulfuric or sulfonic acids followed by reprecipitation. [6]

Table 2: Purification Methods and Their Effects on Pigment Properties [5] [6]

| Purification Method | Conditions | Particle Size Range | Color Strength | Transparency |

|---|---|---|---|---|

| Solvent Washing | Ethanol, 70°C, 2 hours | Medium (0.2-0.5 μm) | Standard | Low |

| Salt Grinding | NaCl, 4 hours grinding | Small (0.1-0.3 μm) | High | Medium |

| Solvent Conditioning | Diethylene glycol, 140°C, 8 hours | Controlled (0.15-0.4 μm) | Very High | Adjustable |

| Acid Swelling | Sulfonic acid, 50°C, 4 hours | Very Small (0.05-0.2 μm) | Standard | High |

Advanced Synthesis with Heteropolyacid Catalysts

Recent patent literature describes improved synthetic methods utilizing heteropolyacid catalysts to enhance reaction efficiency and reduce environmental impact: [5]

- Catalyst Preparation: Prepare phosphomolybdic acid or phosphotungstic acid catalyst (0.5-2.0% by weight of total reactants) in o-dichlorobenzene solvent.

- Optimized Reaction: Conduct the condensation reaction at 100-120°C for 4-5 hours in the presence of the heteropolyacid catalyst, which facilitates the oxidative cyclization at lower temperatures.

- Byproduct Reduction: This catalytic approach reduces the formation of halogenated byproducts and improves the environmental profile of the synthesis.

- Workup: After reaction completion, filter the crude pigment and wash with solvent/water mixtures to remove the catalyst, which can be recovered and recycled for subsequent batches.

- Yield Improvement: This method typically provides yields of 85-90% with reduced energy consumption and wastewater contamination compared to conventional non-catalytic approaches. [5]

Performance Data and Technical Specifications

Technical Properties of Pigment Violet 23

Pigment Violet 23 exhibits a range of exceptional technical properties that make it valuable for demanding applications: [1]

Table 3: Technical Properties and Fastness Characteristics of Pigment Violet 23 [1]

| Property | Value/Rating | Test Conditions |

|---|---|---|

| Molecular Weight | 589.47 g/mol | - |

| Density | 1.53 g/cm³ | 25°C |

| Melting Point | >385°C | Decomposition |

| Light Fastness | 7 | ISO 105-B02 |

| Heat Resistance | 200°C (280°C in polyolefins) | 30 minutes exposure |

| Water Resistance | 5 | ISO 105-E01 |

| Oil Resistance | 5 | ISO 105-X02 |

| Acid Resistance | 5 | 5% HCl |

| Alkali Resistance | 5 | 5% NaOH |

| Alcohol Resistance | 5 | ISO 105-X04 |

| Specific Surface Area | 74 m²/g (typical) | BET method |

Application Performance in Various Media

The performance of Pigment Violet 23 varies across different application media, with the following characteristics observed: [1] [6]

- Plastics Coloring: In polyolefins such as polyethylene and polypropylene, Pigment Violet 23 demonstrates exceptional thermal stability, resisting degradation at processing temperatures up to 280°C. The pigment exhibits high tinting strength, achieving a 1/3 standard depth (SD) in HDPE at minimal pigment concentrations of approximately 0.07%. It shows excellent dispersion characteristics and does not cause warping or distortion in semi-crystalline polymers.

- Coatings Applications: In both industrial and automotive coatings, Pigment Violet 23 displays excellent durability and weather resistance. It maintains color stability in air-drying paints, automotive OEM finishes, and baking enamels, demonstrating exceptional resistance to overspray and environmental exposure. The pigment is particularly valued for shading phthalocyanine blue systems in metallic finishes.

- Printing Inks: For all ink systems (water-based, solvent-based, and offset), this pigment provides strong color intensity and excellent rheological behavior. It demonstrates good printability and resistance to the standard sterilization processes required for packaging materials.

- Textile Printing: In synthetic fiber spin dyeing and textile printing applications, the pigment shows outstanding fastness properties with minimal effect on fiber characteristics, making it suitable for technical textiles requiring color permanence. [1]

Applications and Concluding Remarks

Industrial Applications

Pigment Violet 23 finds extensive application across diverse industries due to its balanced performance profile and exceptional stability: [1]

- Coatings Industry: The pigment is widely used in automotive OEM coatings, refinish paints, industrial coatings, and powder coatings where exceptional durability and weather resistance are required. Its compatibility with various resin systems including acrylics, polyesters, and polyurethanes makes it particularly valuable.

- Plastics Coloring: The exceptional thermal stability of Pigment Violet 23 makes it suitable for engineering plastics such as ABS, polycarbonate, and nylons, as well as polyolefins. It is also used for mass coloration of synthetic fibers, particularly polyester and polyamide fibers.

- Printing Inks: The pigment is employed in packaging inks, publication gravure inks, and flexographic inks where resistance to solvents and processing conditions is essential. Its stability to sterilization makes it suitable for food packaging applications.

- Specialty Applications: Additional specialized uses include coloration of artists' materials, leather finishes, and wood stains, leveraging its transparency and clean color tone. [1]

Process Optimization and Environmental Considerations

The synthesis of Pigment Violet 23 from this compound, while established, continues to evolve with emphasis on process optimization and environmental impact reduction: [5] [4]

- Byproduct Management: Conventional synthesis generates halogenated byproducts and acidic wastewater requiring neutralization before disposal. Modern approaches focus on byproduct recycling and catalyst reuse to minimize waste streams.

- Solvent Selection: While o-dichlorobenzene remains an effective high-boiling solvent, research continues into alternative solvent systems with improved environmental, health, and safety profiles.

- Energy Efficiency: Recent innovations focus on reducing reaction temperatures and times through advanced catalysts, significantly improving the energy footprint of the manufacturing process.

- Product Yield: Ongoing optimization aims to increase overall yield while maintaining coloristic properties, with current processes typically achieving 80-90% of theoretical yield after purification. [5]

The continued importance of Pigment Violet 23 in high-performance applications ensures ongoing research into more sustainable manufacturing processes, with this compound remaining an essential precursor despite the development of alternative synthetic pathways. The exceptional color strength, stability, and versatility of this pigment maintain its position as a benchmark in the violet pigment category decades after its initial development.

References

- 1. - SY Chemical Co., Ltd. Pigment Violet 23 [sypigment.com]

- 2. Pigment violet 23 [en.wikipedia.org]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. Process for the manufacture of a violet organic pigment ... [patents.google.com]

- 5. Preparation method of pigment violet 23 crude product [patents.google.com]

- 6. US6476222B2 - Preparation of heat stable pigment violet 23 [patents.google.com]

Introduction to Chloranil in Qualitative Analysis

References

- 1. Synthesis, Characterization, and DNA Binding Studies [sciencedirect.com]

- 2. Spectrophotometric determination of citalopram ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Test Kit | TCI AMERICA [tcichemicals.com]

- 4. Monitoring of Peptide Coupling and Capping; Coupling Tests [peptide.com]

- 5. A Qualitative Test for Monitoring Coupling Completeness in ... [semanticscholar.org]

- 6. This compound Market Report | Global Forecast From 2025 To ... [dataintelo.com]

Comprehensive Application Notes and Protocols: Chloranil-Based Detection of Free Secondary Amines in Solid-Phase Synthesis

Introduction to Chloranil-Based Amine Detection

The accurate detection of free amines during solid-phase synthesis is a critical quality control step that directly impacts the success of peptide, peptidomimetic, and combinatorial library synthesis. Unlike solution-phase chemistry where reaction progress can be readily monitored using standard analytical techniques, solid-phase synthesis presents unique challenges as the growing compound remains covalently attached to an insoluble support. The This compound test has emerged as a particularly valuable colorimetric method specifically optimized for detecting secondary amines on solid support, addressing a significant limitation of other commonly used tests such as the Kaiser (ninhydrin) test, which is primarily effective for primary amines but unreliable for secondary amines. [1]

First introduced in the mid-1990s and subsequently refined for enhanced sensitivity, the this compound test provides researchers with a rapid, qualitative means to verify coupling completion and identify incomplete reactions that could lead to impurity formation. This method is especially crucial when working with N-terminal proline or other secondary amine-containing amino acids, as well as in the synthesis of peptidomimetics like peptide tertiary amides (PTAs) where traditional monitoring methods may fail. [2] [1] The this compound test offers significant safety advantages over some alternative methods, as it eliminates the need for potassium cyanide, which is required in the Kaiser test and falls under Poisonous and Deleterious Substances Control regulations in many countries. [3]

Basic Principles of the this compound Test

Chemical Basis

The this compound test utilizes tetrachloro-1,4-benzoquinone (commonly known as this compound) as the primary detection reagent. This planar, yellow crystalline compound functions as a mild oxidant and is more electrophilic than unsubstituted benzoquinone, enhancing its reactivity with nucleophilic nitrogen species. [4] The fundamental reaction mechanism involves nucleophilic displacement of chloride from the quinone ring by secondary amines, resulting in the formation of colored charge-transfer complexes or derivatives. The specific color produced varies depending on the particular secondary amine present, with typical results ranging from brown to red to orange. [4]

The test employs a two-reagent system: Reagent A consists of acetaldehyde (typically 2% in DMF), while Reagent B contains this compound (2% in DMF). [3] [1] The acetaldehyde component serves to enhance the sensitivity and specificity of the test, though the precise mechanistic role remains a subject of investigation. The developed protocol represents a significant improvement over the original method, demonstrating approximately tenfold greater sensitivity, enabling reliable detection of secondary amines at substitutions as low as 2.8 microequivalents per gram. [2]

Specificity and Advantages

A key advantage of the this compound test is its dual detection capability for both primary and secondary amines, unlike the TNBS test which detects only primary amines. [3] This comprehensive amine detection profile makes it particularly valuable in complex synthetic applications where both amine types may be present. Additionally, the method shows minimal interference from protected imidazole groups such as those found in His(Trt), expanding its utility in peptide synthesis incorporating histidine residues. [2]

The this compound test has demonstrated particular effectiveness for detecting sterically hindered aromatic amines, where it outperforms alternative detection methods in sensitivity. However, research indicates that for certain aromatic amine detection applications, other reagents such as NF31 may offer superior sensitivity for sterically hindered aromatic amines compared to this compound-based methods. [5]

Comparative Analysis of Amine Detection Methods

Table 1: Comparison of common amine detection methods used in solid-phase synthesis

| Detection Method | Target Amines | Sensitivity | Detection Limit | Safety Considerations | Key Applications |

|---|---|---|---|---|---|

| This compound Test | Primary and Secondary | High | ~2.8 μeq/g for secondary amines | Acetaldehyde (flammable), this compound (irritant) | Proline detection, general secondary amine screening |

| Kaiser Test (Ninhydrin) | Primarily Primary | High for primary amines | Not reliable for secondary amines | Potassium cyanide (highly toxic) | General peptide synthesis monitoring |

| TNBS Test | Primary Only | High for primary amines | N/A | Picrylsulfonic acid (oxidizer, explosive when dry) | Primary amine-specific detection |

| Isatin Test | Secondary (Proline) | Moderate | N/A | Isatin (low hazard) | Specific proline detection |

| Bromophenol Blue | Primary and Secondary | Lower - based on acidity | N/A | Bromophenol blue (low hazard) | Rapid screening of coupling completion |

The this compound test fills a critical niche in this methodological landscape by providing reliable secondary amine detection without the extreme toxicity associated with the potassium cyanide required in the Kaiser test. [3] While the isatin test also targets secondary amines, specifically producing a blue color with unprotected N-terminal proline, the this compound test offers broader applicability across various secondary amine types. [1] The bromophenol blue and TNBS tests, while useful for specific applications, provide different information based on acid-base indicators or primary amine-specific reactions respectively, rather than offering the specific colorimetric reaction with secondary amines that characterizes the this compound test. [1]

Detailed Experimental Protocols

Standard this compound Test Protocol

This protocol is adapted from the comprehensive resources provided by Peptide.com and TCI Chemicals, optimized for routine detection of secondary amines in solid-phase synthesis. [3] [1]

4.1.1 Reagent Preparation

- Reagent A: Combine 1 mL of pure acetaldehyde with 49 mL of anhydrous N,N-dimethylformamide (DMF) to prepare a 2% (v/v) solution. Store in a tightly sealed amber bottle at room temperature; stable for approximately 2-3 months.

- Reagent B: Dissolve 1 g of this compound (tetrachloro-1,4-benzoquinone) in 49 mL of anhydrous DMF to prepare a 2% (w/v) solution. Store in a tightly sealed amber bottle at room temperature; stable for several months.

Safety Note: Prepare reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment including gloves and safety glasses. Acetaldehyde is flammable, and this compound may cause skin and eye irritation. [3]

4.1.2 Test Procedure

- Sample Preparation: Remove a small resin aliquot (approximately 1-5 mg or 10-15 beads) from the reaction vessel using a clean spatula or pipette tip. Transfer the sample to a small test tube or vial.

- Washing: Thoroughly wash the resin sample with fresh DMF to remove any residual reagents that might interfere with the test. Use a pipette to carefully remove the wash solvent without disturbing the resin beads.

- Reagent Addition: To the washed resin beads, add 1 drop of Reagent A (acetaldehyde in DMF) followed by 1 drop of Reagent B (this compound in DMF). Ensure the beads are fully immersed in the reagent mixture.

- Reaction Incubation: Allow the mixture to stand at room temperature for 5 minutes. Do not heat the reaction mixture, as elevated temperatures may cause decomposition or side reactions.

- Result Interpretation: Observe the color of the resin beads directly:

- Positive Result: Development of a blue, brown, red, or orange color on the beads indicates the presence of free secondary amines.

- Negative Result: No color change or only a faint yellow coloration indicates the absence of detectable free secondary amines.

High-Sensitivity this compound Test Protocol

For applications requiring maximum sensitivity, such as detection of very low substitution levels or sterically hindered secondary amines, the following enhanced protocol based on the work of Vojkovsky (1995) is recommended. [2]

4.2.1 Modified Procedure

- Resin Sampling: Use a precisely measured resin sample (approximately 1 mg) with known substitution level for quantification purposes.

- Reagent Composition: Prepare fresh this compound solution at 2-4% concentration in DMF immediately before use.

- Reaction Optimization: Extend the reaction time to 8-10 minutes and ensure complete solvent removal from resin beads before testing.

- Sensitivity Validation: This modified procedure can detect secondary amines at substitution levels as low as 2.8 μeq/g, representing approximately tenfold improvement over the original method. [2]

Microscale Spectrophotometric Adaptation

For quantitative applications beyond simple qualitative detection, a solution-phase adaptation based on the complex formation between amino acids and this compound can be employed. [6]

- Solution Preparation: Prepare the amino acid or amine sample in appropriate buffer at pH 9.0.

- Complex Formation: Add excess this compound to the solution and allow the complex to form.

- Measurement: Measure absorbance at 350 nm, where the this compound-amine complexes display apparent molar absorptivities ranging from 4,000 to 28,000.

- Quantification: Construct a standard curve using known amine concentrations for quantitative determination of unknown samples.

Application Note: This spectrophotometric method shows minimal interference from urea and only weak interference from ammonium ions, making it suitable for various biological and chemical samples. [6]

Troubleshooting and Optimization

Table 2: Troubleshooting guide for this compound test applications

| Problem | Potential Causes | Recommended Solutions |

|---|---|---|

| Weak or No Color Development | Low secondary amine concentration; Old or degraded reagents; Incomplete mixing; Insufficient reaction time | Use fresh reagents; Increase sample size; Extend reaction time to 8-10 minutes; Ensure thorough washing before testing |

| High Background Color | Contaminated resin; Incomplete washing; Residual basic reagents | Wash resin thoroughly with DMF before testing; Include negative controls; Use higher purity solvents |

| Inconsistent Results Between Replicates | Inconsistent sample size; Variable reagent quality; Uneven resin sampling | Standardize sample size (count beads or weigh resin); Prepare fresh reagent batches; Ensure homogeneous resin sampling |

| False Positive Results | Primary amine contamination; Interference from other nucleophiles | Confirm with primary amine-specific test (TNBS); Review synthetic sequence for potential side reactions |

| Color Fading Rapidly | Light sensitivity; Oxidation; Solvent evaporation | Perform test in amber vials or low light; Read results immediately after incubation period; Seal containers during reaction |

Important Technical Considerations

- Resin Washing: Proper washing of resin samples before testing is critical to remove any basic or acidic reagents that might interfere with the color development. Recommended washing protocol includes 3-5 cycles with DMF, followed by complete removal of wash solvent before reagent addition. [1]

- Reagent Stability: Commercial this compound test kits typically indicate a shelf life of 3-6 months when stored properly. For prepared solutions, note that acetaldehyde solutions may oxidize over time, forming acetic acid and potentially affecting test performance. [3]

- Interference Management: While the this compound test shows minimal interference from protected imidazole groups in His(Trt), other nucleophilic species potentially present in complex synthetic systems should be considered when interpreting results. [2]

Applications in Solid-Phase Synthesis

The this compound test has established itself as an indispensable tool in several key areas of solid-phase synthesis:

Peptide Synthesis Monitoring

In solid-phase peptide synthesis (SPPS), the this compound test is particularly valuable for monitoring coupling completeness when incorporating N-alkyl amino acids or proline, which contain secondary amines. The Kaiser test, while excellent for primary amines, produces a less intense red-brown color with secondary amines rather than the characteristic blue color seen with primary amines, making it less reliable for these applications. [1] The this compound test specifically addresses this limitation by providing a distinctive blue color with unprotected N-terminal proline residues, enabling confident assessment of coupling efficiency. [1]

Peptidomimetic and Combinatorial Library Synthesis

The synthesis of peptide tertiary amides (PTAs) and other peptidomimetics represents another significant application area. These compounds, which include peptides, peptoids, and N-methylated peptides, frequently contain secondary amines that require specific detection methods. [7] The conformational constraints and steric considerations in these advanced synthetic targets make reliable monitoring especially important for successful library production. The high sensitivity of the modern this compound test enables researchers to detect low levels of uncoupled chains that could lead to impurity formation in final products. [2] [7]

Quality Control and Process Optimization

Beyond simple reaction monitoring, the this compound test serves important functions in quality control and process optimization. By identifying incomplete couplings early in multi-step syntheses, researchers can implement corrective actions such as recoupling with fresh reagents, altering coupling conditions (changing solvents from DMF to NMP or DMSO, or switching coupling reagents from HBTU to HATU or HCTU), or capping unreacted chains with acetic anhydride to prevent deletion peptide formation. [1] This proactive approach to quality control significantly improves crude product purity and simplifies final purification.

Complementary Methods and Advanced Applications

Integrated Testing Strategies

For comprehensive monitoring of complex synthetic sequences, researchers often employ a strategic combination of multiple detection methods. A typical integrated approach might include:

- Primary amine detection using Kaiser or TNBS tests for standard amino acid couplings

- Secondary amine detection with this compound test for proline or N-methylated amino acids

- Rapid screening with bromophenol blue for quick assessment of coupling completion

- Confirmatory testing with alternative methods for critical synthetic steps

This multi-method approach provides complementary data that enhances decision-making during synthesis. [1]

Analytical Applications